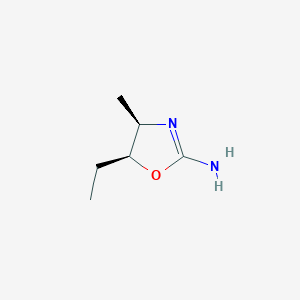![molecular formula C8H5Br2NO B12868619 2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
2-Bromo-4-(bromomethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H5Br2NO It is a derivative of benzoxazole, characterized by the presence of bromine atoms at the 2 and 4 positions of the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(bromomethyl)benzo[d]oxazole typically involves the bromination of benzoxazole derivatives. One common method is the radical bromination of 4-bromo-3-nitrotoluene, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the safety and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(bromomethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)benzo[d]oxazole: Similar in structure but lacks the additional bromine atom at the 4 position.
2-Chloro-4-(chloromethyl)benzo[d]oxazole: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
2-Methyl-4-(methylthio)benzo[d]oxazole: Substituted with methyl and thiomethyl groups, offering different chemical properties.
Uniqueness: 2-Bromo-4-(bromomethyl)benzo[d]oxazole is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C8H5Br2NO |
|---|---|
Molekulargewicht |
290.94 g/mol |
IUPAC-Name |
2-bromo-4-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
InChI-Schlüssel |
NXNAOXOTTQDSEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


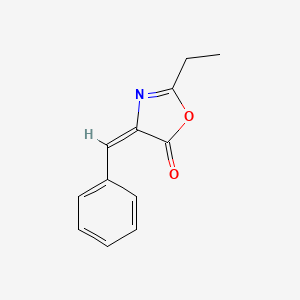
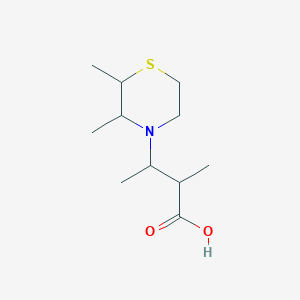
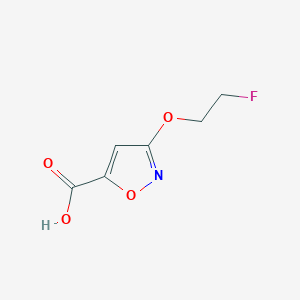
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
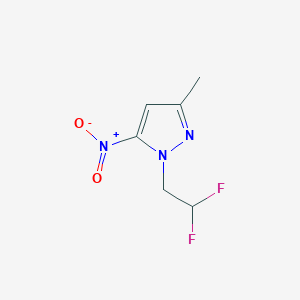

![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
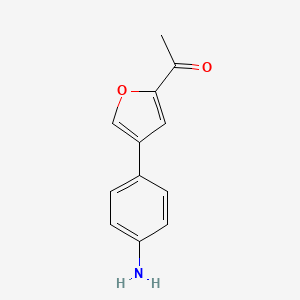
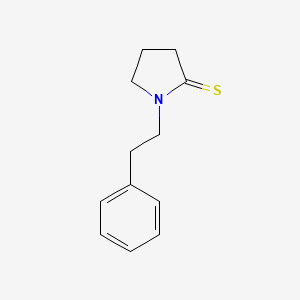
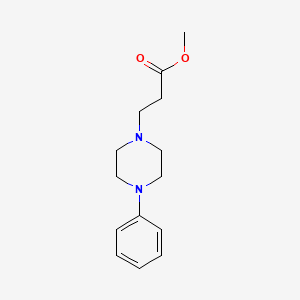
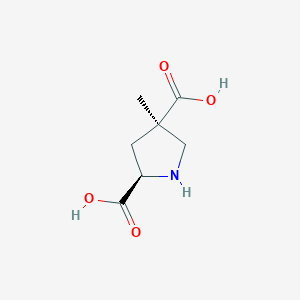
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
